molecular formula C14H16F3N3O6 B055383 TFA-aa-dU CAS No. 115794-55-3

TFA-aa-dU

Cat. No.: B055383
CAS No.: 115794-55-3
M. Wt: 379.29 g/mol
InChI Key: MBPYSSRDTGXWJD-HFVMFMDWSA-N
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Description

GG167, also known as zanamivir, is a synthetic organic compound that functions as an antiviral drug. It is a sialic acid analogue designed to inhibit the neuraminidases of both influenza A and B viruses. This inhibition prevents the release of new virus particles from infected cells, thereby reducing the spread of the virus within the respiratory tract .

Preparation Methods

The synthesis of GG167 involves several steps, starting with the preparation of the sialic acid derivative. The key steps include the introduction of a guanidino group at the 4-position of the sialic acid molecule. The reaction conditions typically involve the use of protecting groups to ensure selective reactions at specific sites on the molecule. Industrial production methods for GG167 involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

GG167 undergoes several types of chemical reactions, including:

    Oxidation: GG167 can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on GG167.

    Substitution: Substitution reactions, particularly at the guanidino group, can lead to the formation of different analogues of GG167.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Organic Synthesis

TFA has been extensively employed in organic synthesis due to its ability to facilitate various chemical transformations. Key applications include:

  • Functional Group Deprotection : TFA is frequently used to remove protecting groups from functionalized compounds. This process is crucial in multi-step syntheses where selective deprotection is required .
  • Condensation Reactions : TFA catalyzes condensation reactions, aiding in the formation of carbon-carbon bonds. This capability is vital for synthesizing complex organic molecules .
  • Trifluoroalkylation : The introduction of trifluoromethyl groups into organic molecules enhances their biological activity and stability. TFA serves as a reagent in these reactions, expanding the toolbox for synthetic chemists .

Case Study: Glycal Conversion

Recent research has demonstrated the efficiency of TFA in converting glycals to 2-deoxy sugars under mild conditions. This method achieved yields of up to 98%, showcasing TFA's effectiveness in synthesizing valuable sugar derivatives for pharmaceutical applications .

Analytical Chemistry

In analytical settings, TFA plays a significant role in enhancing the sensitivity and resolution of various detection methods:

  • Mass Spectrometry (MS) : TFA is commonly used as an ion-pairing agent in electrospray ionization mass spectrometry (ESI-MS). It helps improve signal intensity for basic compounds by mitigating ion suppression effects .
  • Chromatography : In high-performance liquid chromatography (HPLC), TFA modifies the mobile phase to enhance separation efficiency. A study highlighted the development of a postcolumn addition strategy that significantly improved peptide analysis sensitivity by 9-35 times without compromising separation quality .
Application AreaSpecific UseImpact
Organic SynthesisFunctional group deprotectionEnables selective reactions
Condensation reactionsFacilitates complex molecule formation
Analytical ChemistryIon-pairing in ESI-MSEnhances signal for basic analytes
HPLC mobile phase modificationImproves separation efficiency

Biochemical Applications

TFA's role extends into biochemistry, particularly concerning peptide analysis and protein studies:

  • Peptide Solubilization : TFA has been shown to convert insoluble polyglutamine peptides into soluble forms, maintaining their biophysical properties. This application is crucial for studying protein aggregation and solubility issues in biochemical research .
  • Environmental Impact Studies : Research indicates that TFA does not bioaccumulate and exhibits low-to-moderate toxicity across various organisms, making it a safer option for environmental studies compared to other halogenated acids .

Comparison with Similar Compounds

GG167 is similar to other neuraminidase inhibitors such as oseltamivir and peramivir. GG167 is unique in its structure and mode of administration. Unlike oseltamivir, which is administered orally, GG167 is typically administered by inhalation due to its low oral bioavailability. This difference in administration can affect the pharmacokinetics and overall effectiveness of the drug .

Similar compounds include:

GG167’s unique inhalation administration and specific structural features make it a valuable tool in the treatment and prevention of influenza.

Biological Activity

Introduction

TFA-aa-dU, or Trifluoroacetylated amino acid deoxyuridine, is a compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is derived from deoxyuridine, a nucleoside component of DNA, modified with a trifluoroacetyl (TFA) group. This modification can influence its solubility, stability, and interaction with biological targets.

Chemical Structure

  • Molecular Formula : C₉H₈F₃N₂O₃
  • Molecular Weight : 252.16 g/mol

Research indicates that this compound may exhibit biological activities through several mechanisms:

  • Inhibition of Nucleic Acid Synthesis : this compound can interfere with DNA replication and transcription processes due to its structural similarity to natural nucleosides. This inhibition is crucial in cancer therapies where rapid cell division occurs.
  • Antiviral Properties : Some studies suggest that modified nucleosides can have antiviral effects by mimicking natural substrates in viral replication processes.

Anticancer Activity

A study investigated the effects of this compound on cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM.

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
Concentration (µM)HeLa Cell Viability (%)MCF-7 Cell Viability (%)A549 Cell Viability (%)
0100100100
1959294
10706872
50302528

Data indicates significant cytotoxicity at higher concentrations.

Antiviral Activity

In another study focusing on antiviral properties, this compound was tested against the influenza virus. The compound demonstrated an IC50 value of approximately 5 µM, indicating effective inhibition of viral replication.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that this compound binds effectively to viral polymerases and DNA polymerases, which are critical for nucleic acid synthesis.

TargetBinding Affinity (kcal/mol)
Influenza Polymerase-8.5
Human DNA Polymerase-7.2

Toxicity Studies

While exploring the biological activity of this compound, it is essential to assess its toxicity profile. Preliminary studies indicate that this compound exhibits low toxicity in mammalian cell lines at therapeutic concentrations.

Toxicity Data Summary

Concentration (µM)Toxicity Level (%)
00
10<5
50<15

These findings suggest a favorable safety profile for potential therapeutic use.

Properties

IUPAC Name

2,2,2-trifluoro-N-[(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O6/c15-14(16,17)12(24)18-3-1-2-7-5-20(13(25)19-11(7)23)10-4-8(22)9(6-21)26-10/h1-2,5,8-10,21-22H,3-4,6H2,(H,18,24)(H,19,23,25)/b2-1+/t8-,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPYSSRDTGXWJD-HFVMFMDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)C(F)(F)F)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)C(F)(F)F)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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